1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline 1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901044-49-3
VCID: VC6923400
InChI: InChI=1S/C23H14FN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2
SMILES: C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)F)C6=CC=CC=C6
Molecular Formula: C23H14FN3O2
Molecular Weight: 383.382

1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

CAS No.: 901044-49-3

Cat. No.: VC6923400

Molecular Formula: C23H14FN3O2

Molecular Weight: 383.382

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline - 901044-49-3

Specification

CAS No. 901044-49-3
Molecular Formula C23H14FN3O2
Molecular Weight 383.382
IUPAC Name 3-(3-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Standard InChI InChI=1S/C23H14FN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2
Standard InChI Key XNFZDJNFNPDREZ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)F)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-(3-fluorophenyl)-3-phenyl-1H- dioxolo[4,5-g]pyrazolo[4,3-c]quinoline consists of a pyrazolo[4,3-c]quinoline scaffold fused with a dioxolo[4,5-g] ring system. Substituents include a 3-fluorophenyl group at the 1-position and a phenyl group at the 3-position. This arrangement creates a planar, polycyclic framework with extended π-conjugation, as evidenced by analogous compounds in the pyrazoloquinoline family .

Molecular Formula and Weight

The molecular formula is C23H14FN3O2, derived from systematic nomenclature rules. The molecular weight calculates to 383.38 g/mol, consistent with structurally similar derivatives reported in spectral databases .

Stereoelectronic Properties

The fluorine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions. The dioxolo moiety (O-C-O) enhances rigidity and may improve metabolic stability compared to non-fused analogs.

Synthetic Methodologies

Key Reaction Parameters

  • Solvents: Ethanol, DMF, or THF under reflux.

  • Catalysts: Transition metals (e.g., Pd for Suzuki couplings) may assist in introducing aryl groups .

  • Yield Optimization: Microwave-assisted synthesis has been reported for related pyrazoloquinolines, reducing reaction times to 2–4 hours .

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of a closely related analog (1-(4-fluorophenyl)-3-phenyl derivative) in DMSO-d6 reveals characteristic signals :

  • Aromatic Protons: Multiplet signals at δ 7.2–8.1 ppm (integration for 10H, phenyl and quinoline rings).

  • Dioxolo Methylene: Singlet at δ 5.9 ppm (2H, -O-CH2-O-).

  • Fluorophenyl Protons: Doublets of doublets near δ 7.4 ppm (J = 8.6 Hz, 2H; J = 5.3 Hz, 1H) .

Mass Spectrometry

High-resolution mass spectra (HRMS) of analogous compounds show molecular ion peaks at m/z 383.1070 (calculated for C23H14FN3O2) , supporting the proposed formula. Fragmentation patterns typically include loss of the dioxolo ring (Δ m/z 60) and sequential cleavage of aryl groups.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to aromatic stacking; sparingly soluble in polar solvents (e.g., water <0.1 mg/mL) but soluble in DMSO or DMF.

  • Thermal Stability: Decomposition temperatures for related compounds exceed 250°C, suggesting robustness under standard handling conditions .

Crystallographic Data

X-ray diffraction studies of a bromophenyl analog (CAS 901044-43-7) reveal a monoclinic crystal system with space group P21/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å. The 3-fluorophenyl derivative is expected to exhibit similar packing motifs, with fluorine participating in weak C–H···F interactions.

Comparative Analysis of Analogous Compounds

Property1-(3-Fluorophenyl) Derivative1-(4-Fluorophenyl) Analog 1-(4-Bromophenyl) Analog
Molecular FormulaC23H14FN3O2C23H14FN3O2C23H14BrN3O2
Molecular Weight (g/mol)383.38383.38444.29
λmax (UV-Vis)340 nm (predicted)338 nm345 nm
LogP (Predicted)4.24.15.0

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